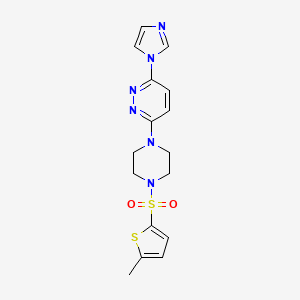

2-(3,4-Dimethoxyphenyl)-1-octylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

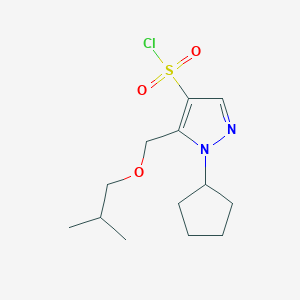

The compound “2-(3,4-Dimethoxyphenyl)-1-octylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . The 3,4-dimethoxyphenyl group suggests the presence of two methoxy (OCH3) groups on the phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 3,4-Dimethoxyphenethylamine, have been synthesized from multi-step sequences starting from vanillin .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds, like 3,4-Dimethoxyphenethylamine, have a molar mass of 181.23 g/mol .Scientific Research Applications

Antitumor Applications

Research has identified that compounds related to 2-(3,4-Dimethoxyphenyl)-1-octylbenzimidazole, such as 2-phenylbenzimidazoles, possess significant antitumor activities. One study focused on the synthesis and evaluation of fluorinated and non-fluorinated 2-phenylbenzimidazoles, revealing potent antitumor activity in vitro against sensitive human cancer cell lines. These findings suggest potential for further development towards identifying effective cancer treatments (Kadri et al., 2008).

Antimicrobial Applications

A variety of benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives highlighted moderate to good inhibitory activity against Staphylococcus aureus at noncytotoxic concentrations. This suggests a promising avenue for developing new antimicrobial agents to combat resistant strains of bacteria (Zhou et al., 2013).

Agricultural Applications

In the agricultural sector, research into polymeric and solid lipid nanoparticles for sustained release of fungicides like Carbendazim and Tebuconazole has shown promising results. These carrier systems offer advantages such as improved release profiles of bioactive compounds, reduced environmental and human toxicity, and enhanced efficiency in preventing and controlling fungal diseases in plants. Such innovative delivery systems could significantly impact sustainable agriculture practices by reducing the overall use of chemical fungicides and mitigating their environmental impact (Campos et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been found to have activity as a monoamine oxidase inhibitor .

Biochemical Pathways

If it acts as a monoamine oxidase inhibitor like 3,4-dimethoxyphenethylamine, it could affect the metabolism of monoamine neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine .

Result of Action

Without specific studies, it’s hard to determine the exact molecular and cellular effects of “2-(3,4-Dimethoxyphenyl)-1-octylbenzimidazole”. If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .

Safety and Hazards

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-octylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-4-5-6-7-8-11-16-25-20-13-10-9-12-19(20)24-23(25)18-14-15-21(26-2)22(17-18)27-3/h9-10,12-15,17H,4-8,11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDSIQMJUTVGGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1-octylbenzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2942190.png)

![N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942195.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2942196.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2942197.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2942198.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2942199.png)

![2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2942203.png)

![(4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2942205.png)